molecular formula C14H15N3O2 B1455871 Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate CAS No. 1374509-41-7

Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate

Cat. No.: B1455871
CAS No.: 1374509-41-7
M. Wt: 257.29 g/mol
InChI Key: SLBJHDAVINBGNP-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate (CAS 1374509-41-7) is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . It is an anilino-pyrimidine derivative, a class of compounds that are of significant interest in medicinal chemistry research. For instance, structurally similar diaminopyrimidine carboxamide compounds have been investigated in patent literature as potent inhibitors of HPK1 (Hemopoietic Progenitor Kinase 1), a promising target for immuno-oncology therapies and the treatment of proliferative disorders . This suggests its potential application as a key intermediate or building block in the discovery and development of novel small-molecule therapeutics. Researchers can utilize this compound for various laboratory R&D purposes. It is typically characterized by identifiers including MDL number MFCD22374880 and Canonical SMILES COC(=O)C1=CN=C(NC2=CC=CC(C)=C2)N=C1C . Please handle with care, as this material may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. All information provided is for informational purposes only.

Properties

IUPAC Name

methyl 4-methyl-2-(3-methylanilino)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-5-4-6-11(7-9)17-14-15-8-12(10(2)16-14)13(18)19-3/h4-8H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBJHDAVINBGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C(C(=N2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Formation via Cyclization

A common approach starts with condensation reactions involving:

  • Aromatic aldehydes (e.g., 3-methylbenzaldehyde)
  • β-ketoesters (e.g., ethyl or methyl acetoacetate)
  • Nitrogen sources such as urea or substituted amines

For example, the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves refluxing benzaldehyde, ethylacetoacetate, and urea in ethanol with catalytic hydrochloric acid for 6 hours, followed by isolation of the product by precipitation and recrystallization.

Chlorination to Form 2-Chloropyrimidine Intermediate

The pyrimidine-5-carboxylate derivative is then treated with phosphoryl chloride (POCl3) at elevated temperatures (e.g., 120°C for 2 hours) to convert the 2-oxo group into a 2-chloro substituent, yielding ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate.

Amination via Nucleophilic Substitution

The key step to introduce the 3-methylphenylamino group is the nucleophilic aromatic substitution of the 2-chloropyrimidine intermediate with 3-methylaniline (3-methylphenylamine). This reaction is typically carried out in 1,4-dioxane with catalytic hydrochloric acid at 100°C for 12 hours. The progress is monitored by TLC, and the product is purified by column chromatography and recrystallization.

Detailed Reaction Conditions and Parameters

Step Reactants/Conditions Temperature Time Solvent Notes
Pyrimidine core synthesis Aromatic aldehyde + β-ketoester + urea + conc. HCl Reflux (~75°C) 6 hours Ethanol Catalytic conc. HCl, reflux, TLC monitoring
Chlorination (POCl3 treatment) Pyrimidine derivative + POCl3 120°C 2 hours Neat or solvent Converts 2-oxo to 2-chloro
Amination 2-chloropyrimidine + 3-methylaniline + HCl catalyst 100°C 12 hours 1,4-Dioxane Nucleophilic aromatic substitution

Alternative Preparation Routes and Industrial Considerations

Use of Ethyl vs. Methyl Esters

While ethyl esters are commonly used in laboratory syntheses, methyl esters can be prepared by transesterification or direct esterification of the corresponding carboxylic acid intermediates, depending on the desired final ester group.

Hydrolysis and Amide Formation

Related patents describe routes involving initial preparation of ester intermediates followed by hydrolysis under basic conditions (e.g., sodium hydroxide 4-6N) at 0-60°C to obtain carboxylic acids, which can then be converted to acid chlorides (using oxalyl chloride) and further reacted with anilines to form amides. Although this is a different substitution pattern, the methodology illustrates the versatility of pyrimidine carboxylate derivatives' functionalization.

Research Findings and Characterization Data

  • NMR Spectroscopy : ^1H NMR spectra of similar compounds show characteristic signals for aromatic protons, methyl groups on the aromatic ring, and methyl groups on the pyrimidine ring. For example, methyl protons appear as singlets around 2.2-2.4 ppm, aromatic protons between 7.2-7.7 ppm, and NH protons as broad singlets.

  • Mass Spectrometry : LCMS data typically show molecular ion peaks consistent with the expected molecular weight (e.g., M+1 peak at ~261-263 for related compounds).

  • Yields and Purity : Reported yields for nucleophilic substitution steps range from moderate to high (60-85%), with purification by chromatography and recrystallization ensuring high purity suitable for further applications.

Summary Table of Preparation Method

Step No. Reaction Type Key Reagents Conditions Outcome
1 Cyclization Aromatic aldehyde, β-ketoester, urea Reflux in ethanol with HCl (6h) Pyrimidine core with ester functionality
2 Chlorination POCl3 120°C, 2h 2-chloropyrimidine intermediate
3 Nucleophilic substitution 3-methylaniline, HCl catalyst 100°C, 12h in 1,4-dioxane This compound

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural and functional differences between the target compound and analogs:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties References
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate 4-methyl, 2-(3-methylphenyl)amino, 5-methyl ester C₁₅H₁₇N₃O₂ 271.32 Discontinued; meta-methyl aniline, methyl ester
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate 4-methyl, 2-(4-methylphenyl)amino, 5-ethyl ester C₁₅H₁₇N₃O₂ 271.31 Para-methyl aniline; ethyl ester enhances lipophilicity
Methyl 4-methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrole-2-yl)pyrimidine-5-carboxylate Hexahydrocyclopenta[c]pyrrole, trifluoromethylphenyl C₂₃H₂₄F₃N₃O₂ 443.46 Bicyclic structure; RBP4 antagonist; 69% synthesis yield
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate Chloro, methoxybenzylamino, methylsulfanyl C₁₆H₁₈ClN₃O₃S 367.85 Electron-withdrawing groups; higher MW
Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoromethyl, no amino group C₈H₇F₃N₂O₂ 220.15 Electron-withdrawing CF₃; lower solubility

Biological Activity

Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate (CAS: 1374509-41-7) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C14H15N3O2
Molar Mass: 257.29 g/mol
CAS Number: 1374509-41-7

The compound features a pyrimidine ring substituted with a methyl group and an amino group attached to a 3-methylphenyl moiety. This structural configuration is essential for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties, including:

  • Anticancer Activity:
    • Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. For instance, compounds in the same class have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential effectiveness in oncology .
  • Anti-inflammatory Effects:
    • The compound may also play a role in modulating inflammatory responses. Pyrimidine derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating a potential therapeutic application for inflammatory diseases .
  • Mechanism of Action:
    • The mechanism of action for this class of compounds often involves the inhibition of key signaling pathways such as MAPK and VEGFR-2, which are crucial in cancer progression and inflammatory responses. Docking studies suggest that these compounds can bind effectively to target proteins involved in these pathways .

Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of pyrimidine derivatives revealed that certain modifications could enhance anticancer potency. For example, methylation at specific positions on the pyrimidine ring significantly increased inhibitory effects on tumor cell lines like HeLa and MCF-7, with IC50 values reported between 1.48 μM to 12.07 μM across various studies .

Anti-inflammatory Mechanisms

Research has demonstrated that similar compounds can effectively inhibit LPS-induced TNF-alpha release in macrophages, suggesting their potential as anti-inflammatory agents. In vivo studies have shown reduced microglial activation and astrocyte proliferation in models of neuroinflammation when treated with pyrimidine derivatives .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryInhibits TNF-alpha release
Target PathwaysMAPK, VEGFR-2 signaling

Q & A

Q. What are the optimal synthetic routes for Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via condensation reactions using aldehydes and urea derivatives under reflux conditions. For example, refluxing 3-methylphenylamine with a preformed pyrimidine carboxylate precursor in a solvent system like ethanol or DMSO:water (5:5) at 80–100°C for 12–24 hours yields the target compound. Post-synthesis, acidification with dilute HCl and crystallization from ethanol or ethyl acetate enhances purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., NH protons resonate at δ 10–12 ppm) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds between NH and carbonyl groups) .
  • HPLC : Validates purity (>95%) using a C18 column with a mobile phase of acetonitrile:water (70:30) .

Q. What purification techniques are recommended post-synthesis?

  • Methodological Answer : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively removes unreacted amines. Recrystallization from ethanol or methanol further eliminates polar impurities. For persistent byproducts, preparative HPLC with a reversed-phase column is advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental structural data for this compound?

  • Methodological Answer : Discrepancies often arise in bond angles or torsional conformations. Use single-crystal X-ray diffraction to benchmark experimental geometry. Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to identify steric or electronic effects. Adjust computational models by incorporating solvent effects (e.g., PCM for ethanol) .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., electron-withdrawing Cl or electron-donating OCH3_3) at the 3-methylphenyl position to evaluate electronic effects .
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., kinase or protease assays) using IC50_{50} measurements. Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. How can unexpected byproducts during synthesis be systematically addressed?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC (silica gel, UV detection) or in-situ FTIR to track intermediate formation.
  • Byproduct Identification : Isolate via flash chromatography and characterize by HRMS and 1^1H NMR. Common byproducts include over-alkylated derivatives or oxidation products (e.g., carboxylate → ketone under oxidative conditions) .
  • Process Optimization : Adjust stoichiometry (e.g., reduce amine excess) or employ inert atmospheres to suppress oxidation .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Conflicting solubility profiles may arise from polymorphic forms. Perform differential scanning calorimetry (DSC) to identify polymorphs. Compare solubility in DMSO, methanol, and chloroform using UV-Vis spectroscopy (λ~270 nm). Note that carboxylate esters often exhibit higher solubility in aprotic solvents due to reduced hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate
Reactant of Route 2
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Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate

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